![molecular formula C21H22N4O3S2 B2697099 N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide CAS No. 862825-19-2](/img/structure/B2697099.png)
N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a useful research compound. Its molecular formula is C21H22N4O3S2 and its molecular weight is 442.55. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound features a unique structure combining an oxazole ring and a thienopyrimidine moiety. The presence of these heterocycles may contribute to its biological activity by interacting with various biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of acid ceramidase (AC), which is crucial for the metabolism of sphingolipids, influencing cell signaling and apoptosis .
- Antimicrobial Properties : Preliminary studies suggest that derivatives of similar structures exhibit antimicrobial activity against various pathogens. The thienopyrimidine scaffold is known for its broad-spectrum activity .
- Anticancer Activity : Compounds with similar structural features have been investigated for their potential in cancer therapy. They may induce apoptosis in cancer cells or inhibit tumor growth by targeting specific signaling pathways .
Table 1: Biological Activity Overview
Case Study 1: Inhibition of Acid Ceramidase
A study focused on the synthesis and evaluation of oxazolones demonstrated that compounds structurally related to this compound exhibited potent inhibition against acid ceramidase. The lead compound showed an IC50 value of 0.025 μM in human neuroblastoma cells (SH-SY5Y), indicating strong target engagement and potential for therapeutic applications in sphingolipid-mediated disorders .
Case Study 2: Antimicrobial Activity
Research on a series of benzimidazole derivatives revealed that compounds with similar thienopyrimidine structures displayed significant antimicrobial properties against Trypanosoma cruzi and Trichomonas vaginalis. These findings suggest that the thienopyrimidine scaffold could be further explored for developing new antimicrobial agents .
Case Study 3: Anticancer Potential
A recent investigation into the effects of thienopyrimidine derivatives on leukemia cell lines indicated promising cytotoxicity. The compounds induced apoptosis through mitochondrial pathways, highlighting their potential as anticancer agents .
Scientific Research Applications
Anticancer Properties
Research indicates that compounds similar to N-(5-methyl-1,2-oxazol-3-yl)-2-{[6-methyl-4-oxo-3-(2-phenylethyl)-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide exhibit anticancer properties. The thieno[3,2-d]pyrimidine derivatives have been studied for their ability to inhibit tumor growth in various cancer cell lines. For instance, studies have shown that structural modifications can enhance the potency against specific cancer types by targeting metabolic pathways involved in cell proliferation and survival .
Enzyme Inhibition
This compound may also serve as an inhibitor for specific enzymes involved in metabolic processes. For example, derivatives designed based on the oxazole structure have been evaluated as inhibitors of acid ceramidase (AC), which plays a crucial role in sphingolipid metabolism—important for cell signaling and apoptosis .
Neurological Disorders
Given the compound's structural similarities to known neuroactive agents, it shows promise in treating neurological disorders. Research into related compounds has demonstrated their potential as neuroprotective agents by modulating sphingolipid pathways that influence neurodegeneration .
Anticonvulsant Activity
The compound's analogs have been explored for anticonvulsant properties through preclinical models such as the maximal electroshock (MES) test and subcutaneous pentylenetetrazole (scPTZ) test. These studies suggest that modifications to the thieno[3,2-d]pyrimidine scaffold can lead to enhanced efficacy against seizure models .
Synthetic Pathways
The synthesis of this compound typically involves multi-step synthetic routes starting from commercially available precursors. Key steps may include:
- Formation of the thieno[3,2-d]pyrimidine core.
- Introduction of the oxazole ring through cyclization reactions.
- Final coupling with acetamide functionalities.
Optimization of these synthetic routes is crucial for improving yield and purity while minimizing by-products .
Case Study 1: Anticancer Efficacy
A study investigating a series of thieno[3,2-d]pyrimidine derivatives demonstrated that specific modifications led to significant inhibition of cancer cell lines (e.g., MCF7 breast cancer cells). The study highlighted how structural diversity influenced biological activity and suggested further exploration of similar compounds for drug development .
Case Study 2: Neuroprotective Effects
Another case study focused on the neuroprotective effects of oxazole derivatives in models of Alzheimer’s disease showed promising results in reducing amyloid-beta toxicity in neuronal cells. This suggests potential applications in developing therapeutic strategies for neurodegenerative diseases .
Q & A
Q. Basic: What are the recommended synthetic routes for this compound, and how can reaction efficiency be optimized?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. For example, the thioacetamide moiety is introduced via reaction of a thiol-containing intermediate with chloroacetyl chloride under reflux in triethylamine, monitored by TLC for completion . Optimizing reaction conditions (e.g., temperature, pH, and solvent polarity) can improve yields. Computational tools like quantum chemical calculations and reaction path searches may guide experimental parameter selection, reducing trial-and-error approaches .
Q. Basic: Which spectroscopic and analytical techniques are critical for structural confirmation?
Key techniques include:
- 1H NMR : To verify substituent integration and coupling patterns (e.g., methyl groups in oxazole or thienopyrimidine rings) .
- LC-MS : For molecular ion confirmation and purity assessment .
- Elemental analysis : To validate empirical formula accuracy .
Stability under extreme pH or light should be assessed via accelerated degradation studies using HPLC .
Q. Advanced: How can computational methods resolve contradictions in predicted vs. observed biological activity?
Discrepancies between in silico predictions (e.g., PASS program) and experimental bioassays may arise from unaccounted stereoelectronic effects or solvation. To address this:
- Perform molecular dynamics simulations to refine docking poses .
- Validate binding interactions using surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
- Re-optimize QSAR models by incorporating experimental data to improve predictive accuracy .
Q. Advanced: What strategies are effective for improving metabolic stability while retaining activity?
- Structural derivatization : Modify the phenyl ethyl group (e.g., fluorination or methyl substitution) to reduce CYP450-mediated oxidation .
- Prodrug design : Mask the sulfanyl group with labile protecting groups (e.g., acetyl) to enhance bioavailability .
- In vitro microsomal assays : Test hepatic stability using rat or human liver microsomes, followed by LC-MS/MS metabolite profiling .
Q. Basic: How should researchers design experiments to assess the compound’s stability under varying conditions?
- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures .
- Photostability : Expose samples to UV-Vis light (e.g., 254 nm) and monitor degradation via HPLC .
- pH-dependent hydrolysis : Incubate the compound in buffers (pH 1–13) and quantify intact compound using UV-spectroscopy or LC-MS .
Q. Advanced: What methodologies are suitable for elucidating structure-activity relationships (SAR) in this compound class?
- Fragment-based design : Synthesize analogs with systematic substitutions (e.g., oxazole → isoxazole) and correlate changes with bioactivity .
- Free-energy perturbation (FEP) calculations : Predict binding affinity changes for specific substitutions .
- 3D-QSAR : Use CoMFA or CoMSIA to map electrostatic and steric contributions to activity .
Q. Basic: What are the best practices for predicting biological activity during early-stage research?
- PASS program : Predict pharmacological effects (e.g., kinase inhibition) based on structural descriptors .
- Molecular docking : Screen against target proteins (e.g., EGFR or COX-2) using AutoDock Vina .
- In vitro assays : Prioritize high-purity batches (>95% by HPLC) for cell-based assays to minimize false positives .
Q. Advanced: How can AI-driven platforms like COMSOL Multiphysics enhance reaction optimization?
- Multiphysics simulations : Model heat and mass transfer in reactors to optimize mixing and temperature gradients .
- Machine learning : Train models on historical reaction data to predict optimal catalysts or solvent systems .
- Real-time feedback : Integrate process analytical technology (PAT) for in-line monitoring of reaction progress .
Q. Basic: What safety protocols are recommended for handling this compound?
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Conduct reactions in fume hoods to avoid inhalation of vapors .
- Spill management : Neutralize acidic/basic residues with appropriate absorbents (e.g., silica gel) .
Q. Advanced: How can researchers address low solubility in aqueous buffers during bioassays?
Properties
IUPAC Name |
N-(5-methyl-1,2-oxazol-3-yl)-2-[[6-methyl-4-oxo-3-(2-phenylethyl)-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O3S2/c1-13-10-17(24-28-13)23-18(26)12-29-21-22-16-11-14(2)30-19(16)20(27)25(21)9-8-15-6-4-3-5-7-15/h3-7,10,14H,8-9,11-12H2,1-2H3,(H,23,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QLBIHRUXZVEWEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=NOC(=C3)C)CCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.